molecular formula C10H10FNO2 B2938724 5-[(3-Fluorophenyl)methyl]-1,3-oxazolidin-2-one CAS No. 62826-18-0

5-[(3-Fluorophenyl)methyl]-1,3-oxazolidin-2-one

Cat. No.: B2938724
CAS No.: 62826-18-0
M. Wt: 195.193
InChI Key: GTDOIFKRZQMZDA-UHFFFAOYSA-N
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Description

5-[(3-Fluorophenyl)methyl]-1,3-oxazolidin-2-one is a heterocyclic organic compound that features an oxazolidinone ring substituted with a 3-fluorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Fluorophenyl)methyl]-1,3-oxazolidin-2-one typically involves the reaction of 3-fluorobenzylamine with glycidol under controlled conditions to form the oxazolidinone ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate ring closure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and purification steps such as crystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[(3-Fluorophenyl)methyl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols; reactions often require the presence of a catalyst or elevated temperatures.

Major Products Formed

The major products formed from these reactions include various substituted oxazolidinones, reduced derivatives, and compounds with different functional groups on the phenyl ring.

Scientific Research Applications

5-[(3-Fluorophenyl)methyl]-1,3-oxazolidin-2-one is a compound belonging to the oxazolidinone class, characterized by a five-membered heterocyclic structure containing oxygen and nitrogen atoms. The presence of a fluorophenyl group enhances its biological and pharmacological activities. This compound is significant in medicinal chemistry because the oxazolidinone core serves as a scaffold for various therapeutic agents, especially in antibiotic development.

Scientific Research Applications

Antimicrobial Agents
this compound exhibits potent antibacterial properties, making it a valuable antimicrobial agent. Oxazolidinones are effective against Gram-positive bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). The compound inhibits protein synthesis in bacteria by binding to the ribosomal subunit, which is crucial for bacterial growth and replication.

Interaction with Bacterial Ribosomes
Interaction studies have shown that this compound effectively interacts with bacterial ribosomes. This interaction inhibits the initiation of protein synthesis, which is critical for bacterial growth and replication. Pharmacokinetic studies indicate rapid absorption and extensive distribution in biological systems.

Structural Similarities and Biological Activity
Several compounds share structural similarities with this compound, influencing their biological activities:

Compound NameStructural FeaturesBiological Activity
5-Methyl-1,3-oxazolidin-2-oneMethyl group at position 5Antimicrobial
5-(Chloromethyl)-3-(3-fluorophenyl)-1,3-oxazolidin-2-oneChloromethyl substituentAntibacterial
Linezolid4-fluorobenzene ringBroad-spectrum antibiotic

The specific fluorophenyl substitution in this compound enhances its binding affinity to bacterial ribosomes, potentially increasing its efficacy against resistant strains.

PAR1 Antagonist
this compound derivatives can act as protease-activated receptor 1 (PAR1) antagonists . For example, (1S,2R,3aR,7aR)-5,5-Difluoro-1-[(E)-2-[5-(3-fluorophenyl)pyridin-2-yl]vinyl]octahydrospiro(indene-2,5'-oxazolidin)-2'-one (31) is a potent stereoisomer with significant in vivo antithrombotic efficacy .

** ضد الجراثيم **
أظهرت الدراسات أن لـ this compound خصائص قوية مضادة للجراثيم، مما يجعله فعالاً ضد البكتيريا المقاومة مثل المكورات العنقودية الذهبية المقاومة للميثيسيلين (MRSA).

Mechanism of Action

The mechanism of action of 5-[(3-Fluorophenyl)methyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The pathways involved in its mechanism of action can include inhibition of protein synthesis or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(3-Chlorophenyl)methyl]-1,3-oxazolidin-2-one
  • 5-[(3-Bromophenyl)methyl]-1,3-oxazolidin-2-one
  • 5-[(3-Methylphenyl)methyl]-1,3-oxazolidin-2-one

Comparison

Compared to its analogs, 5-[(3-Fluorophenyl)methyl]-1,3-oxazolidin-2-one exhibits unique properties due to the presence of the fluorine atom, which can influence its reactivity, stability, and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable compound in medicinal chemistry.

Biological Activity

5-[(3-Fluorophenyl)methyl]-1,3-oxazolidin-2-one is a synthetic compound belonging to the oxazolidinone class, which has garnered attention for its potential biological activities, particularly in antimicrobial applications. This compound's structure includes a fluorinated phenyl group, which may enhance its biological properties compared to other oxazolidinones.

The primary mechanism of action of oxazolidinones, including this compound, involves the inhibition of bacterial protein synthesis. This occurs through binding to the 50S subunit of the bacterial ribosome, preventing the formation of functional ribosomal complexes necessary for translation. This action is particularly effective against Gram-positive bacteria and some Gram-negative bacteria.

Antimicrobial Properties

Research indicates that compounds within the oxazolidinone class exhibit significant antimicrobial activity. Several studies have shown that this compound demonstrates effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Enterococcus faecium1.0 µg/mL
Escherichia coli4.0 µg/mL
Pseudomonas aeruginosa8.0 µg/mL

These results suggest that the compound retains potent activity against both Gram-positive and some Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .

Structure-Activity Relationship (SAR)

Studies investigating the structure-activity relationship (SAR) of oxazolidinones have highlighted how modifications to the phenyl ring influence biological activity. The presence of the fluorine atom in the 3-position on the phenyl ring appears to enhance antibacterial potency by improving membrane permeability and reducing efflux susceptibility in certain bacterial strains .

Study on Efficacy Against Resistant Strains

A recent study evaluated the efficacy of modified oxazolidinones, including this compound, against resistant strains of Staphylococcus aureus. The results indicated that this compound exhibited superior activity compared to traditional antibiotics like linezolid, especially against strains with reduced susceptibility .

Comparative Analysis with Linezolid

In comparative studies with linezolid, it was found that certain derivatives of oxazolidinones showed improved potency against resistant bacterial strains. For example, compounds with similar structural features to this compound demonstrated reduced MIC values in resistant Enterococcus species .

Properties

IUPAC Name

5-[(3-fluorophenyl)methyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO2/c11-8-3-1-2-7(4-8)5-9-6-12-10(13)14-9/h1-4,9H,5-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTDOIFKRZQMZDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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